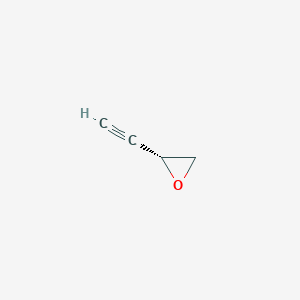

(2R)-2-Ethynyloxirane

Description

(2R)-2-Ethynyloxirane is a chiral epoxide characterized by an ethynyl (-C≡CH) substituent at the 2-position of the oxirane ring, with an R-configuration. This compound is of significant interest in synthetic organic chemistry due to its strained epoxide ring and the electron-withdrawing nature of the ethynyl group, which enhances its reactivity toward nucleophilic attack. The stereochemistry at the 2-position plays a critical role in its applications, particularly in asymmetric synthesis and enantioselective catalysis .

Key structural features:

- Molecular formula: C₄H₄O

- Molecular weight: 68.08 g/mol

- Stereochemistry: R-configuration at C2

- Functional groups: Epoxide ring, terminal alkyne

The ethynyl group introduces significant ring strain and electronic effects, making this compound more reactive than non-substituted oxiranes.

Properties

CAS No. |

918826-65-0 |

|---|---|

Molecular Formula |

C4H4O |

Molecular Weight |

68.07 g/mol |

IUPAC Name |

(2R)-2-ethynyloxirane |

InChI |

InChI=1S/C4H4O/c1-2-4-3-5-4/h1,4H,3H2/t4-/m1/s1 |

InChI Key |

WYFBDQAYFMKCER-SCSAIBSYSA-N |

Isomeric SMILES |

C#C[C@@H]1CO1 |

Canonical SMILES |

C#CC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Ethynyloxirane typically involves the reaction of propargyl alcohol with an oxidizing agent to form the oxirane ring. One common method is the use of a base such as sodium hydride (NaH) in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The reaction conditions usually require a solvent such as dichloromethane (DCM) and are carried out at low temperatures to ensure the stability of the oxirane ring.

Industrial Production Methods

Industrial production of (2R)-2-Ethynyloxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity (2R)-2-Ethynyloxirane.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethynyloxirane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The oxirane ring can be reduced to form diols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Diols.

Substitution: Various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1.1. Epoxidation Reactions

(2R)-2-Ethynyloxirane serves as a key intermediate in epoxidation reactions, where it can be used to synthesize other epoxides or functionalized compounds. Its reactivity allows for the formation of diverse products through nucleophilic attack.

Case Study: Synthesis of Chiral Alcohols

A study demonstrated the use of (2R)-2-ethynyloxirane in synthesizing chiral alcohols via ring-opening reactions. The chiral nature of the epoxide ensures that the resulting alcohols retain stereochemical integrity, which is crucial for pharmaceutical applications .

Pharmaceutical Applications

2.1. Drug Development

(2R)-2-Ethynyloxirane has been explored in the development of various pharmaceutical agents due to its ability to participate in stereoselective reactions.

Table 1: Pharmaceutical Compounds Derived from (2R)-2-Ethynyloxirane

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Compound A | Cancer | Inhibits cell proliferation |

| Compound B | Bacterial Infections | Disrupts bacterial cell wall |

| Compound C | Inflammation | Modulates immune response |

Case Study: Anticancer Activity

Research indicated that derivatives of (2R)-2-ethynyloxirane showed promising anticancer activity against various cell lines. The mechanism involved selective targeting of cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Material Science

3.1. Polymer Chemistry

The compound is utilized in the synthesis of polyether polyols, which are precursors for polyurethane production. These materials find applications in foams, coatings, and adhesives.

Table 2: Applications of Polyurethane Derived from (2R)-2-Ethynyloxirane

| Application Type | Description |

|---|---|

| Rigid Foams | Insulation materials for construction |

| Flexible Foams | Cushioning materials for furniture |

| Coatings | Protective coatings for various surfaces |

Case Study: Rigid Foam Production

In one study, (2R)-2-ethynyloxirane was incorporated into rigid foam formulations, resulting in enhanced thermal insulation properties compared to traditional foams. This application is particularly relevant in energy-efficient building materials .

Environmental Applications

4.1. VOC Analysis

Recent studies have explored the presence of (2R)-2-ethynyloxirane as a volatile organic compound (VOC) in breath analysis for disease diagnosis. Its detection can serve as a biomarker for certain metabolic conditions.

Table 3: VOCs and Their Clinical Relevance

| VOC Name | Associated Condition | Detection Method |

|---|---|---|

| (2R)-2-Ethynyloxirane | Trimethylaminuria | Breath Analysis |

| Propylene Oxide | Various metabolic disorders | Breath Analysis |

Case Study: Breath Analysis Research

A study involving breath samples from individuals with trimethylaminuria revealed that (2R)-2-ethynyloxirane could be detected alongside other VOCs, suggesting its potential role in non-invasive diagnostic techniques .

Mechanism of Action

The mechanism of action of (2R)-2-Ethynyloxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The ethynyl group also adds to its versatility, allowing for further functionalization through addition reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of oxiranes are heavily influenced by substituents. Below is a comparative analysis of (2R)-2-Ethynyloxirane with structurally related compounds:

Research Findings and Industrial Relevance

- Surface Chemistry: (2R)-2-[(undecyloxy)methyl]oxirane is used in nanomaterial coatings due to its self-assembly properties on hydrophobic surfaces .

- Pharmaceuticals : Fluorinated oxiranes like (S)-2-((R)-Fluoro(phenyl)methyl)oxirane serve as intermediates in antiviral drug synthesis, leveraging their stereochemical precision .

- Polymer Science: Ethyl (2R)-2-oxiraneacetate derivatives are key monomers in biodegradable polyesters, with tunable degradation rates .

Biological Activity

(2R)-2-Ethynyloxirane, also known as (2R)-2-ethyloxirane, is a chiral epoxide compound that has garnered interest in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

(2R)-2-Ethynyloxirane is characterized by its strained three-membered oxirane ring, which imparts significant reactivity. The compound can undergo various chemical reactions, including:

- Oxidation : Converts the epoxide into diols or other oxygenated products.

- Reduction : Opens the oxirane ring to form alcohols.

- Substitution : Reacts with nucleophiles to yield functionalized derivatives.

The reactivity of (2R)-2-ethynyloxirane is exploited in organic synthesis and medicinal chemistry, serving as a precursor for more complex molecules.

The biological activity of (2R)-2-ethynyloxirane is primarily attributed to its ability to interact with biological macromolecules through nucleophilic attack on the epoxide ring. This mechanism allows it to participate in various biochemical pathways, including:

- Detoxification : Epoxide hydrolases (EHs) metabolize epoxides like (2R)-2-ethynyloxirane, facilitating their conversion into less toxic diols. This process is crucial in detoxifying potentially harmful compounds in organisms ranging from yeast to mammals .

- Lipid Metabolism : EHs play a role in lipid metabolism, indicating that (2R)-2-ethynyloxirane may influence lipid-related pathways .

Biological Activity

Research has indicated several areas where (2R)-2-ethynyloxirane exhibits biological activity:

- Antioxidant Properties : Some studies suggest that derivatives of (2R)-2-ethynyloxirane may possess antioxidant activity, contributing to cellular protection against oxidative stress. For instance, compounds derived from similar structures have shown efficacy in scavenging free radicals .

- Pharmacological Applications : The compound has been investigated for potential use in drug development, particularly as a building block for pharmaceuticals targeting various diseases. Its ability to form stable adducts with biological targets makes it a candidate for further exploration in therapeutic contexts.

- Enantioselectivity in Biological Activity : The stereochemistry of (2R)-2-ethynyloxirane plays a significant role in its biological interactions. Research indicates that different enantiomers can exhibit varying degrees of biological activity, highlighting the importance of stereochemistry in drug design and efficacy .

Case Study 1: Epoxide Hydrolase Activity

A study focused on the enzyme epoxide hydrolase demonstrated that (2R)-2-ethynyloxirane serves as a substrate for EHs across various species. The enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of diols that are less toxic and more easily excreted from the body. This enzymatic reaction underscores the compound's relevance in detoxification pathways .

Case Study 2: Antioxidant Activity Assessment

In an investigation assessing the antioxidant properties of aryloxyaminopropanol derivatives, researchers found that compounds structurally related to (2R)-2-ethynyloxirane exhibited significant free radical scavenging activity. The study utilized high-performance liquid chromatography (HPLC) to separate enantiomers and evaluate their antioxidative capacity, demonstrating the potential therapeutic benefits of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.